2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a benzamide moiety linked to a tetrahydroquinoline ring system, which is further substituted with methoxy and methyl groups. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of strong acids
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced tetrahydroquinoline derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced tetrahydroquinoline derivatives.
Substitution: : Substituted benzamide derivatives.
Scientific Research Applications
2-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has shown potential in various scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: : The compound exhibits biological activity, including antimicrobial and antitumor properties.
Medicine: : It has been studied for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: : Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor effects.
Comparison with Similar Compounds
2-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is structurally similar to other benzamide derivatives and tetrahydroquinoline compounds. its unique substitution pattern and molecular structure contribute to its distinct biological and chemical properties. Some similar compounds include:
2-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)benzamide
2-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
2-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)benzamide
These compounds share the core tetrahydroquinoline structure but differ in the position of the methoxy and methyl groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20-15-9-8-13(11-12(15)7-10-17(20)21)19-18(22)14-5-3-4-6-16(14)23-2/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDHSPZCDJSLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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